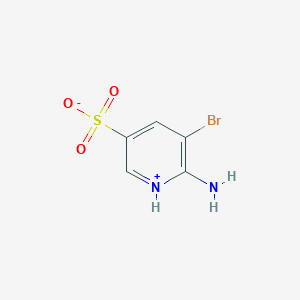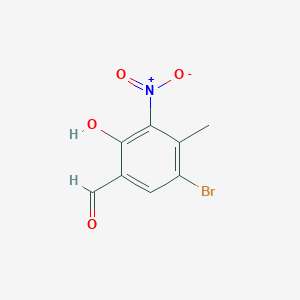
2-((4-Hydroxybenzyl)amino)phenol
Übersicht
Beschreibung
2-((4-Hydroxybenzyl)amino)phenol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Hydroxybenzyl)amino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Hydroxybenzyl)amino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Lipoxygenase Inhibitor, and Antibacterial Activities : Schiff bases derived from the reaction of 2-aminophenol with hydroxyl-benzaldehydes, including 2-[(4-hydroxybenzylidene)amino]phenol, have shown potent antioxidant, significant lipoxygenase inhibition, and excellent antibacterial activities against various bacteria (Aslam et al., 2016).
Binding Site Identification in Enzymes : The compound has been utilized in photoaffinity labeling to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).
Supramolecular Structure in Metal Complexes : In a study on Co(III) and Cu(II) complexes, 2-((4-Hydroxybenzyl)amino)phenol was involved in forming mononuclear complexes with diverse supramolecular structures (Xie et al., 2005).
Role in Group 13 Metal Ions : The compound, as part of hexadentate N3O3 amine phenol ligands, has been studied for its interaction with Group 13 metal ions (Liu et al., 1993).
Biological Evaluation and DNA Interaction Studies : Derivatives of 4-aminophenol, including 4-((4-(dimethylamino)benzylidene)amino)phenol, have been synthesized and evaluated for antimicrobial and antidiabetic activities. They also showed potential as anticancer agents based on DNA interaction studies (Rafique et al., 2022).
Catalytic Activity in Enzymes : The compound has been studied in the context of 4-Hydroxybenzoyl-CoA reductase, a key enzyme in the metabolism of phenolic compounds, where it plays a role in the catalytic cycle of dehydroxylation of phenolic compounds (Boll et al., 2001).
Synthesis of Amine Derivatives for Corrosion Inhibition : The compound has been synthesized as an amine derivative and studied for its efficacy in corrosion inhibition on mild steel in acidic medium (Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)16/h1-8,14-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRKYKPFBCCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Hydroxybenzyl)amino)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{2-[(Benzylamino)methyl]phenyl}methanol](/img/structure/B7725278.png)


![2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)